N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide
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Overview
Description
N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophene with 2-bromo-N-(3-ethoxypropyl)benzamide under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-methoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide
- N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}furan-2-carboxamide
- N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}pyrrole-2-carboxamide
Uniqueness
N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide is unique due to its specific structural features, such as the thiophene ring and the ethoxypropyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Properties
Molecular Formula |
C17H20N2O3S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-(3-ethoxypropylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3S/c1-2-22-11-6-10-18-16(20)13-7-3-4-8-14(13)19-17(21)15-9-5-12-23-15/h3-5,7-9,12H,2,6,10-11H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
HXEVKJWQRFAZOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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